![molecular formula C9H10N2O4 B11765832 [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring This particular compound is characterized by the presence of a nitro group at the 6th position and a methanol group attached to the 2nd position of the benzoxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol typically involves the following steps:
Methanol Addition: The final step involves the addition of a methanol group to the 2nd position of the benzoxazine ring, which can be achieved through various organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol can undergo oxidation reactions, where the methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of [(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or activator of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
[(2R,3R,4S)-3,4-dimethoxypyrrolidin-2-yl]methanol: Similar in structure but contains a pyrrolidine ring instead of a benzoxazine ring.
(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol: Contains a similar methanol group but differs in the overall structure.
Uniqueness
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol is unique due to the presence of both a nitro group and a methanol group on the benzoxazine ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol |
InChI |
InChI=1S/C9H10N2O4/c12-5-7-4-10-8-3-6(11(13)14)1-2-9(8)15-7/h1-3,7,10,12H,4-5H2/t7-/m1/s1 |
InChI Key |
UNYLCUKQDPHRIN-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@@H](OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1C(OC2=C(N1)C=C(C=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



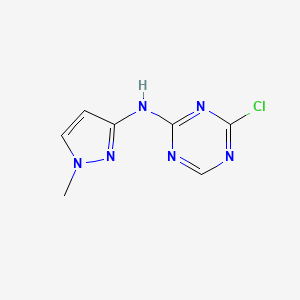
![2-(Dibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11765764.png)

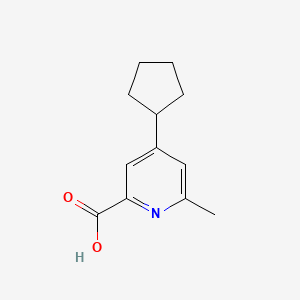
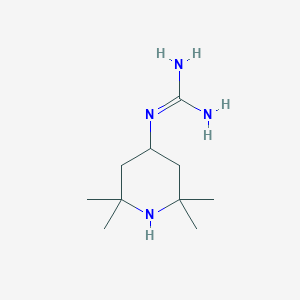

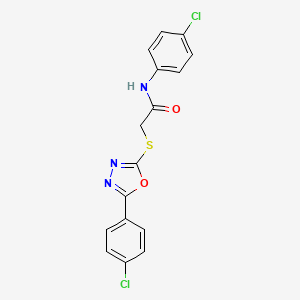
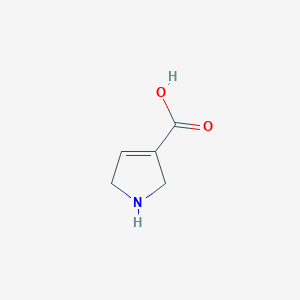
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)


![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
